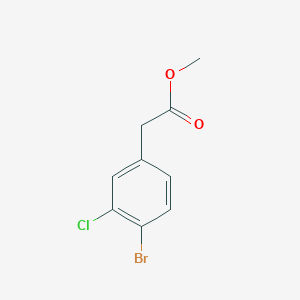

Methyl 2-(4-bromo-3-chlorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-bromo-3-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDILXORBWYRLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171425-52-8 | |

| Record name | methyl 2-(4-bromo-3-chlorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification Method

Process Description: The carboxylic acid group of 2-(4-bromo-3-chlorophenyl)acetic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to form the methyl ester.

Reaction Conditions: Reflux is maintained to drive the equilibrium toward ester formation, ensuring complete conversion.

Advantages: Straightforward and classical approach; widely used in laboratory-scale synthesis.

Limitations: Use of corrosive and toxic catalysts like sulfuric acid; potential for side reactions; longer reaction times; difficulty in catalyst removal; less suitable for large-scale production due to environmental and safety concerns.

Transesterification Method Using Lewis Acid Catalysts

Process Description: This method involves the ester exchange reaction between alpha-bromo-2-chlorophenylacetic acid and methyl acetate catalyzed by Lewis acids such as titanium tetrachloride, magnesium perchlorate, or zinc chloride.

Catalysts: Titanium tetrachloride is preferred for its catalytic efficiency, but magnesium perchlorate and zinc chloride are also effective.

-

- Molar ratio of Lewis acid catalyst to substrate: 0.02–0.08:1 (preferably 0.04–0.06:1)

- Methyl acetate volume: 2–10 times the volume of substrate (preferably 6–8 times)

- Reaction time: 2–16 hours (preferably 4–8 hours)

- Temperature: Reflux conditions (typically around methyl acetate boiling point)

-

- High product purity (>99% by HPLC)

- High yields (>90%)

- Shorter reaction times compared to direct esterification

- Lower toxicity and corrosion issues compared to sulfuric acid or sulfur oxychloride catalysts

- Easier control and scalability, suitable for industrial production

- Cost-effective due to lower catalyst consumption and mild reaction conditions

| Embodiment | Catalyst (molar ratio) | Methyl Acetate Volume (times substrate) | Reaction Time (hours) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| 1 | Titanium tetrachloride (0.02) | 5 | 8 | 86.93 | 99.2 |

| 2 | Titanium tetrachloride (0.04) | 6 | 4 | 93.37 | 99.6 |

| 3 | Titanium tetrachloride (0.02) | 10 | 10 | 87.69 | 99.3 |

| 4 | Titanium tetrachloride (0.08) | 4 | 8 | 92.61 | 99.5 |

| 5 | Titanium tetrachloride (0.02) | 5 | 2 | 85.80 | 98.8 |

| 6 | Magnesium perchlorate (0.02) | 5 | 8 | 75.80 | 99.1 |

| 7 | Zinc chloride (0.02) | 5 | 8 | 74.81 | 97.8 |

| Control (Direct Esterification) | Sulfuric acid (excess) | Methanol (6 times) | 5 | 87.74 | 99.1 |

The data shows that titanium tetrachloride catalysis provides the best balance of yield and purity within shorter reaction times.

Magnesium perchlorate and zinc chloride are less effective catalysts but still yield acceptable purity.

The transesterification method surpasses the traditional sulfuric acid-catalyzed esterification in yield and operational safety.

Lewis Acid Catalysis: The Lewis acid coordinates with the carbonyl oxygen of methyl acetate, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the carboxylate of the alpha-bromo-2-chlorophenylacetic acid.

Transesterification: This reversible reaction proceeds toward ester formation driven by excess methyl acetate and removal of byproducts.

Catalyst Role: The choice of Lewis acid impacts reaction rate and selectivity, with titanium tetrachloride providing optimal activation without excessive side reactions or catalyst degradation.

The transesterification method with Lewis acid catalysts is favored for industrial scale due to:

Shorter reaction times (2–16 hours)

High purity and yield, reducing downstream purification costs

Use of less toxic and corrosive catalysts, improving equipment longevity and worker safety

Easier control of reaction parameters in continuous flow or batch reactors

Cost-effectiveness by minimizing raw material and catalyst consumption.

| Preparation Method | Catalyst(s) | Reaction Time | Yield (%) | Purity (%) | Industrial Suitability | Notes |

|---|---|---|---|---|---|---|

| Direct Esterification | Sulfuric acid | 5+ hours | ~87 | ~99 | Moderate | Corrosive catalyst, longer time |

| Transesterification (TiCl4) | Titanium tetrachloride | 2–10 hours | 86–93 | 98.8–99.6 | High | Preferred catalyst, efficient |

| Transesterification (Mg(ClO4)2) | Magnesium perchlorate | ~8 hours | ~76 | 99.1 | Moderate | Lower yield |

| Transesterification (ZnCl2) | Zinc chloride | ~8 hours | ~75 | 97.8 | Moderate | Lower yield |

The transesterification method catalyzed by titanium tetrachloride stands out as the most efficient and scalable approach for preparing methyl 2-(4-bromo-3-chlorophenyl)acetate, combining high yield, excellent purity, and operational safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position is preferentially substituted due to its higher leaving-group ability compared to chlorine. The electron-deficient aromatic ring facilitates NAS under strongly basic conditions.

Key Reactions and Conditions:

| Reagent System | Conditions | Product |

|---|---|---|

| Sodium methoxide (NaOCH₃) | DMSO, 80–100°C, reflux | Methyl 2-(4-methoxy-3-chlorophenyl)acetate |

| Potassium tert-butoxide (KOtBu) | DMF, 120°C, 12 h | Methyl 2-(4-aryl-3-chlorophenyl)acetate |

NAS typically targets the bromine position, yielding methoxy or aryl-substituted derivatives. Chlorine substitution is less common unless subjected to harsher conditions or specialized catalysts.

Reduction Reactions

The ester group undergoes reduction to form primary alcohols.

Reagents and Outcomes:

| Reagent | Solvent | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether | 2-(4-Bromo-3-chlorophenyl)ethanol |

| DIBAL-H | THF, −78°C | 2-(4-Bromo-3-chlorophenyl)acetaldehyde |

Complete reduction with LiAlH₄ proceeds quantitatively, while partial reduction with DIBAL-H yields aldehydes.

Oxidation Reactions

Oxidation converts the ester to a carboxylic acid or ketone, depending on conditions.

| Oxidizing Agent | Medium | Product |

|---|---|---|

| KMnO₄ | H₂O, H₂SO₄, Δ | 2-(4-Bromo-3-chlorophenyl)acetic acid |

| CrO₃ | Acetic acid, Δ | 2-(4-Bromo-3-chlorophenyl)acetyl chloride |

Strong oxidative cleavage of the ester group generates the corresponding carboxylic acid, pivotal for further derivatization.

Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the ester bond:

| Condition | Catalyst | Product |

|---|---|---|

| 6M HCl, reflux | H⁺ | 2-(4-Bromo-3-chlorophenyl)acetic acid |

| 2M NaOH, ethanol, Δ | OH⁻ | Sodium 2-(4-bromo-3-chlorophenyl)acetate |

Base hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling aryl-aryl or aryl-heteroatom bond formation.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, Δ | Methyl 2-(4-(4-chlorophenyl)-3-chlorophenyl)acetate | 51% |

Ullmann Coupling:

| Amine | Catalyst System | Product |

|---|---|---|

| Aniline | CuI, 1,10-phenanthroline | Methyl 2-(4-anilino-3-chlorophenyl)acetate |

Cross-coupling reactions selectively replace bromine while retaining the chlorine substituent .

Comparative Reactivity Analysis

| Reaction Type | Rate Determinant | Positional Selectivity | Functional Group Tolerance |

|---|---|---|---|

| NAS | Leaving-group ability (Br > Cl) | Para > meta | Sensitive to steric effects |

| Suzuki Coupling | Pd catalyst efficiency | Exclusive para-bromine | Tolerates esters, halogens |

| Reduction | Hydride source strength | Ester group | Unaffected by aryl halides |

Mechanistic Insights

-

NAS: Proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring, followed by halide departure.

-

Suzuki Coupling: Involves oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

-

Ester Reduction: LiAlH₄ delivers hydrides to the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol.

Scientific Research Applications

Chemistry

Methyl 2-(4-bromo-3-chlorophenyl)acetate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Nucleophilic Aromatic Substitution : The compound can undergo substitution reactions where the halogen atoms are replaced by other functional groups, enabling the creation of diverse derivatives.

- Reduction Reactions : The ester group can be reduced to an alcohol using lithium aluminum hydride, facilitating further chemical transformations.

- Oxidation Reactions : It can be oxidized to form carboxylic acids, expanding its utility in synthetic organic chemistry.

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Research indicates that it exhibits significant antibacterial and antifungal properties. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM for bacteria and 16.69 to 78.23 µM for fungi like Candida albicans.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

- Anticancer Activity : The compound has been evaluated for cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). Studies indicate a dose-dependent response with significant reductions in cell viability at concentrations above 20 µM, suggesting potential as an anticancer agent.

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers tested its efficacy against various bacterial strains. The results demonstrated that the compound effectively inhibited growth at low concentrations, showcasing its potential as a lead compound for developing new antibiotics.

Anticancer Evaluation

Another pivotal study focused on the cytotoxicity of this compound on HT-29 cells using MTT assays. The findings revealed that concentrations exceeding 20 µM led to a notable decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. This suggests that the compound may induce apoptosis in cancer cells via mechanisms such as electrophilic attack on nucleophilic sites on biomolecules.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-3-chlorophenyl)acetate depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the bromine and chlorine atoms activate the phenyl ring towards nucleophilic attack. In reduction and oxidation reactions, the ester group undergoes transformations through well-known organic reaction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Ethyl 2-(4-Bromo-3-Fluorophenyl)Acetate (CAS: 1296223-82-9)

- Molecular Formula : C₁₀H₁₀BrF₂O₂

- Key Differences :

- Fluorine replaces chlorine at the 3-position.

- Ethyl ester group instead of methyl.

- Ethyl ester may enhance lipophilicity compared to the methyl variant .

b) Methyl 2-Bromo-2-(4-Methoxyphenyl)Acetate (CAS: 50612-99-2)

- Molecular Formula : C₁₀H₁₁BrO₃

- Key Differences :

- Methoxy group replaces chloro and bromo substituents.

- Bromine is on the acetate chain rather than the phenyl ring.

- Impact :

Functional Group Variations

a) Methyl 2-(4-(Bromomethyl)-2-Chlorophenoxy)Acetate (CAS: 864685-36-9)

- Molecular Formula : C₁₀H₁₀BrClO₃

- Key Differences: Bromomethyl and phenoxy groups replace the 4-bromo-3-chlorophenyl moiety.

- Bromomethyl group offers a reactive site for further alkylation or elimination reactions .

b) Ethyl 2-Amino-2-(4-Bromo-3-Chlorophenyl)Acetate Hydrochloride

- Molecular Formula : C₇H₁₂ClN₃O (base)

- Key Differences: Amino group on the acetate chain and ethyl ester. Hydrochloride salt form enhances solubility in polar solvents.

- Impact: Amino group enables participation in acid-base chemistry or coordination complexes. Salt formation may stabilize the compound for pharmaceutical applications .

Ketone vs. Ester Derivatives

2-Bromo-4'-Methoxyacetophenone (CAS: 2632-13-5)

Comparative Data Table

Biological Activity

Methyl 2-(4-bromo-3-chlorophenyl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine and chlorine atom on the aromatic ring, which significantly influences its biological properties. The molecular formula is C10H8BrClO2, and the compound exhibits both lipophilic and hydrophilic characteristics due to the ester functional group.

Antimicrobial Activity

Research indicates that compounds with halogen substituents, such as bromine and chlorine, often exhibit enhanced antimicrobial properties. For instance, studies have demonstrated that derivatives of similar structures show promising antibacterial and antifungal activities against various strains:

- Bacterial Activity : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have ranged from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The compound also exhibits antifungal properties, with MIC values reported between 16.69 to 78.23 µM against Candida albicans .

Table 1: Antimicrobial Activity Summary

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies focusing on its cytotoxic effects against cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against colon cancer (HT-29) and lung cancer (A549) cell lines using MTT assays, which measure cell viability . Results indicate that it can induce cytotoxicity at varying concentrations, suggesting a dose-dependent response.

Case Study: Cytotoxicity Evaluation

In one study, this compound was tested alongside other derivatives for their cytotoxic effects on HT-29 cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with IC50 values nearing those of established chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Electrophilic Attack : The halogen substituents may enhance the electrophilicity of the compound, facilitating interactions with nucleophilic sites on biomolecules such as proteins and DNA.

- Cell Cycle Arrest : Preliminary studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

- Role of Halogens : The presence of bromine and chlorine atoms increases lipophilicity and enhances interaction with cellular membranes.

- Phenyl Ring Substitution : Variations in substitution patterns on the phenyl ring significantly affect both antimicrobial and anticancer activities, indicating that specific electronic and steric factors are critical for efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 2-(4-bromo-3-chlorophenyl)acetate, and how can purity be optimized?

- Methodology :

- Esterification : React 4-bromo-3-chlorophenylacetic acid (structural analog of compounds in and ) with methanol using acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Monitor reaction progress via TLC.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Verify purity via HPLC (as referenced in for related bromophenylacetic acids) or NMR (¹H/¹³C).

- Key Considerations : Substituent positions (bromo at C4, chloro at C3) may influence reaction kinetics; steric effects require optimized temperature control .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Use SHELX ( ) for structure refinement and ORTEP-3 ( ) for visualization.

- Spectroscopic Analysis : Compare experimental IR and NMR data with DFT-predicted spectra (e.g., B3LYP/6-31G* as in ). Discrepancies in vibrational modes (e.g., ester C=O stretch) may indicate conformational differences.

- Reference Standards : Cross-check melting points and spectral data with analogs like methyl 2-(4-bromophenyl)acetate () .

Advanced Research Questions

Q. How do electronic effects of the 4-bromo-3-chloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP functional, TZ2P basis set as in ) to map electron density distributions and Fukui indices. Compare with experimental Suzuki-Miyaura coupling yields using Pd catalysts.

- Substituent Analysis : The electron-withdrawing Cl and Br groups may reduce aryl ring electron density, slowing oxidative addition. Use Hammett parameters (σ) to correlate reaction rates with electronic effects .

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

- Methodology :

- Functional Selection : Test multiple DFT functionals (e.g., LSDA, BLYP, B3LYP as in ) for vibrational frequency calculations. B3LYP often outperforms others for IR and CD spectra.

- Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to account for polarity-induced shifts in NMR or UV-Vis spectra.

- Error Analysis : Quantify deviations using root-mean-square error (RMSE) between computed and experimental data. Re-evaluate basis set adequacy (e.g., 3-21G vs. TZ2P in ) .

Q. What strategies are effective for resolving structural ambiguities in derivatives of this compound?

- Methodology :

- Multi-Technique Validation : Combine X-ray diffraction ( ), NOESY NMR (for stereochemistry), and high-resolution mass spectrometry (HRMS).

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., ester group rotation barriers).

- Comparative Crystallography : Reference isostructural analogs like ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride ( ) to infer bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.